1-Benzyl-3-methyl-3-(pent-4-en-1-yl)urea
Description
1-Benzyl-3-methyl-3-(pent-4-en-1-yl)urea is a substituted urea derivative characterized by a benzyl group at the N1 position, a methyl group at the N3 position, and a pent-4-en-1-yl substituent. The pent-4-en-1-yl group introduces unsaturation, which may influence reactivity, solubility, and metabolic stability compared to saturated alkyl or aromatic substituents.
Properties
IUPAC Name |
3-benzyl-1-methyl-1-pent-4-enylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-3-4-8-11-16(2)14(17)15-12-13-9-6-5-7-10-13/h3,5-7,9-10H,1,4,8,11-12H2,2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHAXYLWFOTIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC=C)C(=O)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methyl-3-(pent-4-en-1-yl)urea can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of benzyl isocyanate with 3-methyl-3-(pent-4-en-1-yl)amine in the presence of a suitable solvent and catalyst. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 1-Benzyl-3-methyl-3-(pent-4-en-1-yl)urea may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated process control systems.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-methyl-3-(pent-4-en-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amine derivatives.
Scientific Research Applications
1-Benzyl-3-methyl-3-(pent-4-en-1-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methyl-3-(pent-4-en-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the urea scaffold significantly impact molecular properties. Key analogs include:
Key Observations :
- Lipophilicity : The pent-4-en-1-yl group in the target compound likely increases lipophilicity compared to the p-tolyl group in but less than the ethyl-benzoyl group in .
- Polarity : Chlorine and methoxy substituents in enhance polarity, whereas the target compound’s alkenyl group may reduce aqueous solubility.
- Reactivity : The pent-4-en-1-yl double bond could participate in Michael additions or oxidation, unlike saturated analogs .
Analytical Characterization
All analogs in the evidence were characterized using:
- FTIR : To confirm urea C=O stretches (~1640–1680 cm⁻¹) and substituent-specific bands (e.g., C-Cl in ).
- NMR : ¹H and ¹³C NMR data provided detailed substituent assignment (e.g., benzyl protons at δ 4.3–4.5 ppm ).
- Mass Spectrometry : Used to verify molecular ions (e.g., [M+H]⁺ at m/z 241 for ).
For the target compound, similar techniques would be essential to confirm the pent-4-en-1-yl group’s presence (e.g., alkene protons at δ 5.0–5.5 ppm in ¹H NMR).
Biological Activity
1-Benzyl-3-methyl-3-(pent-4-en-1-yl)urea is a urea derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of 1-Benzyl-3-methyl-3-(pent-4-en-1-yl)urea can be represented as follows:
This compound features a benzyl group, which may enhance its lipophilicity and biological interactions. The presence of the pent-4-en-1-yl side chain is also significant, potentially contributing to its reactivity and biological activity.
Antimicrobial Activity
Research has indicated that 1-Benzyl-3-methyl-3-(pent-4-en-1-yl)urea exhibits notable antimicrobial properties. A study focused on various urea derivatives found that many demonstrated effectiveness against a range of bacteria and fungi, including:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Inhibited growth |
| Klebsiella pneumoniae | Inhibited growth |
| Acinetobacter baumannii | Significant inhibition observed |
| Staphylococcus aureus | Variable inhibition |
| Candida albicans | Moderate inhibition |
The compound's effectiveness against Acinetobacter baumannii was particularly noteworthy, with some derivatives exhibiting up to 94.5% growth inhibition in laboratory settings .
Anticancer Activity
In addition to its antimicrobial properties, 1-Benzyl-3-methyl-3-(pent-4-en-1-yl)urea has been explored for its anticancer potential. Preliminary studies suggest it may interact with specific molecular targets involved in cancer cell proliferation. The exact mechanisms remain under investigation but may involve the modulation of enzyme activity or receptor binding.
The mechanism of action for 1-Benzyl-3-methyl-3-(pent-4-en-1-yl)urea involves its interaction with various biological targets. It is hypothesized that the compound binds to specific enzymes or receptors, thereby influencing their activity and leading to observed biological effects. Further research is needed to elucidate the precise pathways involved.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory study, various concentrations of 1-Benzyl-3-methyl-3-(pent-4-en-1-yl)urea were tested against multiple strains of bacteria. The results indicated that at concentrations above 100 µg/mL, significant growth inhibition was observed for Acinetobacter baumannii, while lower concentrations showed variable results across other bacterial strains.
Case Study 2: Anticancer Potential
A recent investigation into the anticancer properties of urea derivatives included 1-Benzyl-3-methyl-3-(pent-4-en-1-yl)urea. The study utilized cancer cell lines and assessed cell viability post-treatment. Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
